molecular formula C17H22N2O4 B2487967 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide CAS No. 941914-65-4

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide

Cat. No.: B2487967
CAS No.: 941914-65-4
M. Wt: 318.373
InChI Key: YBIHADVCCSHACW-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a spiroketal structure, which is known for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide typically involves the following steps:

    Formation of the Spiroketal Core: The spiroketal core can be synthesized from aliphatic compounds or γ-lactones. For instance, the condensation of two molecules of γ-hydroxy carboxylic acid lactone in the presence of sodium ethoxide yields a dilactone.

    Attachment of the Oxalamide Group: The oxalamide group can be introduced through a reaction with oxalyl chloride and an appropriate amine. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the spiroketal core or the oxalamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its stability and bioactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide involves its interaction with specific molecular targets. The spiroketal structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The oxalamide group may also play a role in its bioactivity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopropyloxalamide
  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide
  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide

Uniqueness

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide is unique due to its specific spiroketal and oxalamide structure, which imparts stability and potential bioactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

IUPAC Name

N'-benzyl-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c20-15(18-10-13-6-2-1-3-7-13)16(21)19-11-14-12-22-17(23-14)8-4-5-9-17/h1-3,6-7,14H,4-5,8-12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIHADVCCSHACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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